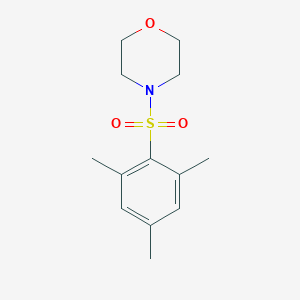![molecular formula C17H19BrN2O2S B225174 1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine, commonly known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, cell survival, and neurotransmitter release.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. BRL-15572 has also been studied for its potential role in pain management, as it has been shown to reduce pain perception in animal models of neuropathic pain. Additionally, BRL-15572 has been studied for its potential use in treating drug addiction and depression.
Mécanisme D'action
BRL-15572 acts as a selective antagonist of the sigma-1 receptor, which is a protein that is located in the endoplasmic reticulum of cells. The sigma-1 receptor is involved in various physiological processes, including pain perception, cell survival, and neurotransmitter release. BRL-15572 binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on these physiological processes.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. BRL-15572 has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which may contribute to its effects on pain perception and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BRL-15572 in lab experiments is its selectivity for the sigma-1 receptor, which allows for more precise targeting of this protein. Additionally, BRL-15572 has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. One limitation of using BRL-15572 in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on BRL-15572. One potential avenue is to further explore its potential therapeutic applications in various diseases and conditions, including stroke, traumatic brain injury, pain management, addiction, and depression. Additionally, further research is needed to fully understand the mechanism of action of BRL-15572 and its downstream effects on various physiological processes. Finally, the development of more soluble forms of BRL-15572 may allow for more widespread use in experimental settings.
Méthodes De Synthèse
BRL-15572 can be synthesized by reacting 1-(5-bromo-2-methylphenyl)piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound can be purified using column chromatography to obtain BRL-15572 in its pure form.
Propriétés
Nom du produit |
1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine |
|---|---|
Formule moléculaire |
C17H19BrN2O2S |
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
1-(5-bromo-2-methylphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C17H19BrN2O2S/c1-14-7-8-15(18)13-17(14)23(21,22)20-11-9-19(10-12-20)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3 |
Clé InChI |
JWZDCGYLIRCGIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)

![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)



![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)